molecular formula C4H5ClN2O B1353326 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole CAS No. 62642-47-1

3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Cat. No.: B1353326
CAS No.: 62642-47-1
M. Wt: 132.55 g/mol
InChI Key: INOQCOXZPZSNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chloromethyl group is a functional group that has the chemical formula −CH2−Cl . It is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom . Compounds with this group are a subclass of the organochlorines .


Synthesis Analysis

The way of introducing a chloromethyl group into aromatic compounds is the chloromethylation by the Blanc reaction . The Blanc chloromethylation is the chemical reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes . The reaction is catalyzed by Lewis acids such as zinc chloride .


Molecular Structure Analysis

In organic chemistry, the chloromethyl group is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .


Chemical Reactions Analysis

The chloromethylation of aromatic compounds has been well documented in the literature . Many synthetic transformations are centered on the alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times, making their study challenging .


Physical And Chemical Properties Analysis

Physical properties of matter include color, density, hardness, and melting and boiling points . Chemical properties describe the characteristic ability of a substance to react to form new substances; they include its flammability and susceptibility to corrosion .

Scientific Research Applications

Preparation of Insecticidal Compounds

3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole derivatives have been utilized in the synthesis of insecticidal compounds. For instance, the transformation of 1,3,4-oxadiazol-2(2H)-ones with aliphatic substituents, through their 3-hydroxymethyl derivatives, to 3-chloromethyl derivatives provides suitable starting materials for preparing insecticidal thiophosphates and dithiophosphates (Rufenacht, 1972).

Synthon for Synthesis of Derivatives

The compound also serves as a multifunctional synthon for synthesizing various 1,2,5-oxadiazole derivatives. Studies have investigated the chemical properties of related compounds, focusing on reactions involving the chloromethyl group with nucleophilic reagents and the transformation of the oxadiazole ring (Stepanov et al., 2019).

Applications in Material Science

1,2,5-oxadiazole derivatives, including those derived from this compound, have shown wide applications in material science. These compounds are used in various fields, including the development of novel materials with specific properties (Zarei & Rasooli, 2017).

Corrosion Inhibition

In the field of corrosion science, oxadiazole derivatives have been evaluated as agents for controlling metal dissolution. These compounds, including derivatives of this compound, are studied for their effectiveness in preventing corrosion, especially in metals like steel (Kalia et al., 2020).

Safety and Hazards

Chloromethyl compounds can cause severe skin burns and eye damage . They are also toxic if inhaled . Proper handling and ventilation are required when working with these compounds .

Properties

IUPAC Name

3-(chloromethyl)-4-methyl-1,2,5-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O/c1-3-4(2-5)7-8-6-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOQCOXZPZSNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426602
Record name 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62642-47-1
Record name 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
Reactant of Route 3
3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
Reactant of Route 4
3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
Reactant of Route 5
3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
Reactant of Route 6
3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.